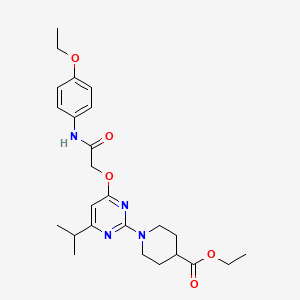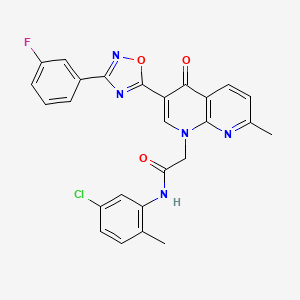
6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine
Vue d'ensemble
Description
6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine, also known as MPQ, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MPQ is a quinoline derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mécanisme D'action
Target of Action
The primary target of 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine is the TGF-beta receptor type-1 . This receptor plays a crucial role in cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
It is known that the compound interacts with its target, the tgf-beta receptor type-1, leading to changes in the receptor’s activity . The presence of the pyrrolidine ring in the compound structure contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
The compound’s interaction with the TGF-beta receptor type-1 affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, and apoptosis . The exact downstream effects of these pathways are still under investigation.
Pharmacokinetics
The presence of the pyrrolidine ring in the compound structure may influence its adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action on the TGF-beta receptor type-1 can lead to changes in cell growth, differentiation, and apoptosis . The exact molecular and cellular effects are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for research on 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine, including:
1. Further investigation into the mechanism of action of this compound, which may lead to the development of more effective therapeutic strategies.
2. Clinical trials to determine the safety and efficacy of this compound in humans, particularly in the treatment of cancer and neurological disorders.
3. Development of new synthetic methods for this compound that are more efficient and cost-effective.
4. Investigation into the potential use of this compound in combination with other drugs or therapies for enhanced therapeutic effects.
5. Exploration of the potential use of this compound in other disease areas, such as infectious diseases or autoimmune disorders.
In conclusion, this compound is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications. While more research is needed to fully understand its mechanism of action and determine its safety and efficacy in humans, this compound represents an exciting area of research for the development of new treatments for cancer and neurological disorders.
Applications De Recherche Scientifique
6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of the disease.
Analyse Biochimique
Biochemical Properties
6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring is known for its ability to explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . This interaction is essential for modifying physicochemical parameters and obtaining optimal ADME/Tox results for drug candidates .
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with enantioselective proteins due to the stereogenicity of its carbons is a significant factor in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that the structural changes in the compound can influence its pharmacological activity .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. The compound’s interaction with various biomolecules at different concentrations can lead to varying biological outcomes .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s ability to modify physicochemical parameters plays a crucial role in its metabolic interactions .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are influenced by its interaction with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are essential for its biological activity .
Subcellular Localization
The subcellular localization of This compound is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, influencing its activity and function .
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN5O3/c1-14-6-8-17(27)11-21(14)30-22(34)13-33-12-20(23(35)19-9-7-15(2)29-25(19)33)26-31-24(32-36-26)16-4-3-5-18(28)10-16/h3-12H,13H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYESKVRUMDGHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-2,4-dioxo-N-(2-(trifluoromethyl)phenyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398948.png)
![3-(4-fluorobenzyl)-N-(2-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398956.png)
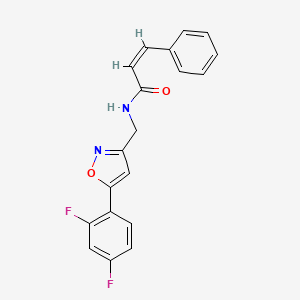
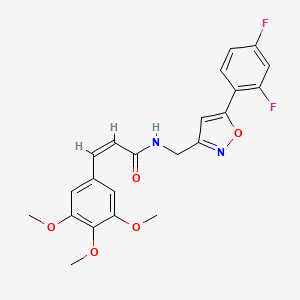
![N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398971.png)
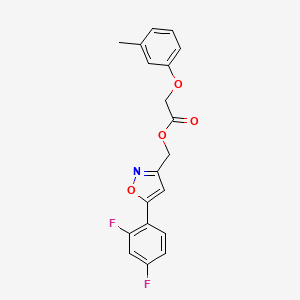
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B3398991.png)

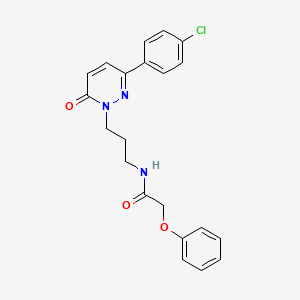
![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile](/img/structure/B3398999.png)

![1-(2,3-dimethylphenyl)-4-{[5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B3399013.png)

